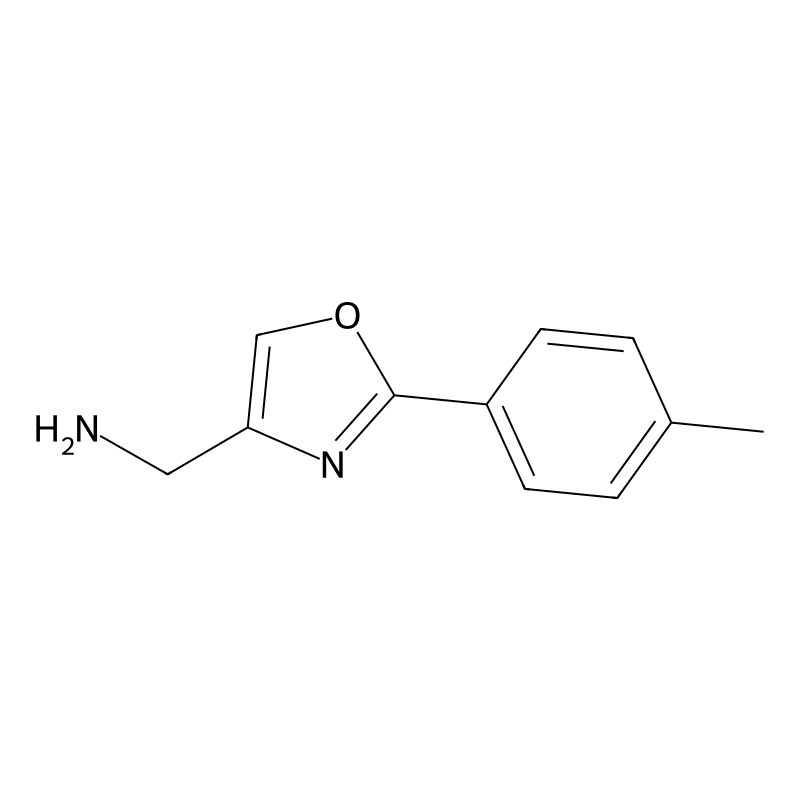

(2-(p-Tolyl)oxazol-4-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search Results: A search for scientific literature on (2-(p-Tolyl)oxazol-4-yl)methanamine using databases like PubMed and Google Scholar yielded no significant results. This suggests that the compound has not been extensively studied or that the research is not yet publicly available.

- Commercial Availability: Some commercial suppliers offer (2-(p-Tolyl)oxazol-4-yl)methanamine, but the product descriptions typically lack details on its use in scientific research [].

Future Research Potential

Despite the limited current information, (2-(p-Tolyl)oxazol-4-yl)methanamine possesses a structural motif with potential for interesting research avenues. Here are some possibilities:

- Derivatives and Analogs: The oxazole ring and the methylamine group are both functional groups commonly found in bioactive molecules. By creating derivatives or analogs of (2-(p-Tolyl)oxazol-4-yl)methanamine, researchers might explore its potential for various biological activities.

- Material Science Applications: The oxazole ring structure is also present in some conductive polymers. Investigating the electrical or other material properties of (2-(p-Tolyl)oxazol-4-yl)methanamine or its derivatives could be a potential area of exploration.

(2-(p-Tolyl)oxazol-4-yl)methanamine is an organic compound with the molecular formula C11H12N2O. It features an oxazole ring, which is a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms. The compound is characterized by its p-tolyl group, which adds to its hydrophobic properties and potential biological activity. Its structure can be analyzed using various spectroscopic techniques, including ^1H-NMR and ^13C-NMR, which reveal distinct peaks corresponding to the chemical environment of the atoms within the molecule.

- Acylation: Reacting with acyl chlorides to form amides.

- Alkylation: Interacting with alkyl halides to produce N-alkyl derivatives.

- Condensation Reactions: Forming imines or other complex structures when combined with aldehydes or ketones.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different chemical properties .

The compound has shown potential biological activity, particularly against certain pathogens. Its interaction with the LmPTR1 enzyme suggests it may disrupt metabolic pathways in Leishmania parasites, thereby inhibiting their proliferation. The mechanism involves binding to the LmPTR1 pocket, which is crucial for the parasite's survival. Additionally, studies indicate that (2-(p-Tolyl)oxazol-4-yl)methanamine interacts with various enzymes, potentially influencing their stability and activity in metabolic pathways.

Synthesis of (2-(p-Tolyl)oxazol-4-yl)methanamine can be achieved through several methods:

- Bredereck Reaction: This involves creating the oxazole ring from appropriate starting materials such as 1,3-dichloroacetone and an aryl amide.

- Gabriel Synthesis: Utilizing potassium phthalimide followed by hydrazine treatment to yield the desired methanamine derivative.

- Hydrochloride Formation: The final product can be converted into its hydrochloride salt for enhanced solubility and stability .

(2-(p-Tolyl)oxazol-4-yl)methanamine has potential applications in:

- Pharmaceutical Development: As a lead compound in the design of new drugs targeting parasitic infections.

- Biochemical Research: Investigating enzyme interactions and metabolic pathways.

- Material Science: As a precursor for synthesizing novel materials with specific properties due to its unique structure.

Its ability to modulate enzyme activity makes it a candidate for further exploration in drug discovery .

Interaction studies have highlighted (2-(p-Tolyl)oxazol-4-yl)methanamine's ability to bind specifically to enzyme active sites, such as LmPTR1. These studies often employ techniques like:

- Molecular Docking: To predict binding affinities and orientations.

- In Vitro Assays: To evaluate the biological effects on cell cultures.

Such studies are critical for understanding how this compound can be optimized for therapeutic use against specific targets .

Several compounds share structural similarities with (2-(p-Tolyl)oxazol-4-yl)methanamine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Phenyl)oxazol-4-ylmethanamine | Similar oxazole ring | Exhibits different binding affinities |

| 2-(p-Chlorophenyl)oxazol-4-ylmethanamine | Halogenated phenyl group | Potentially increased reactivity |

| 4-(Aminomethyl)-2-phenyloxazole | Aminomethyl substituent | Enhanced solubility and biological activity |

The uniqueness of (2-(p-Tolyl)oxazol-4-yl)methanamine lies in its specific p-tolyl substituent, which may influence its hydrophobicity and interactions with biological targets differently than other analogs .

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant